REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:11])([Cl:10])[C:3]([C:5]1[NH:6][CH:7]=[CH:8][CH:9]=1)=[O:4].[N+:12]([O-:15])(O)=[O:13].[CH:16](O)(C)C>C(OC(=O)C)(=O)C>[N+:12]([C:8]1[CH:9]=[C:5]([C:3](=[O:4])[C:2]([Cl:1])([Cl:10])[Cl:11])[N:6]([CH3:16])[CH:7]=1)([O-:15])=[O:13]
|
Name
|
|
Quantity
|
1.2 kg
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C=1NC=CC1)(Cl)Cl
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
stir an additional 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to be used without further purification
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
was added 440 mL
|
Type
|
CUSTOM
|
Details
|
of 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to −30° C.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at −20° C. for 30 min during which time a white precipitate forms
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
to stand for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate collected by vacuum filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(N(C1)C)C(C(Cl)(Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |